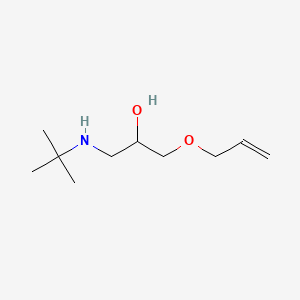
1-((1,1-Dimethylethyl)amino)-3-(2-propenyloxy)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1,1-Dimethylethyl)amino)-3-(2-propenyloxy)-2-propanol is a chemical compound with a complex structure It is characterized by the presence of a tert-butylamino group, a propenyloxy group, and a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1,1-Dimethylethyl)amino)-3-(2-propenyloxy)-2-propanol typically involves multiple steps. One common method includes the reaction of 1,1-dimethylethylamine with an appropriate epoxide, such as glycidol, under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the opening of the epoxide ring and the subsequent formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-((1,1-Dimethylethyl)amino)-3-(2-propenyloxy)-2-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propenyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-((1,1-Dimethylethyl)amino)-3-(2-propenyloxy)-2-propanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-((1,1-Dimethylethyl)amino)-3-(2-propenyloxy)-2-propanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-((1,1-Dimethylethyl)amino)-2-propanol
- 3-(2-Propenyloxy)-2-propanol
- 1-((1,1-Dimethylethyl)amino)-3-propanol
Uniqueness
1-((1,1-Dimethylethyl)amino)-3-(2-propenyloxy)-2-propanol is unique due to the presence of both a tert-butylamino group and a propenyloxy group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
80762-83-0 |
|---|---|
Molecular Formula |
C10H21NO2 |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
1-(tert-butylamino)-3-prop-2-enoxypropan-2-ol |
InChI |
InChI=1S/C10H21NO2/c1-5-6-13-8-9(12)7-11-10(2,3)4/h5,9,11-12H,1,6-8H2,2-4H3 |
InChI Key |
MOTPIDRZRRVUBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(COCC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















